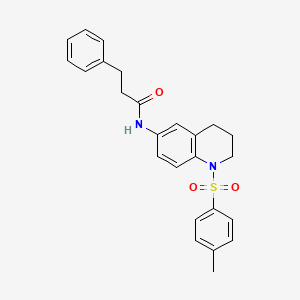

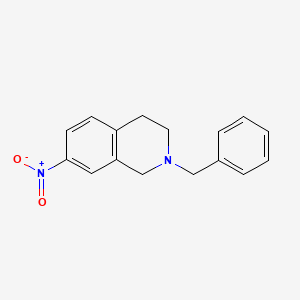

3-Phenyl-N-(1-Tosyl-1,2,3,4-Tetrahydrochinolin-6-yl)propanamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a novel series of compounds related to 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been reported. These compounds were created by reacting 3-chloro-N-(aryl) propanamides with 1,2,3,4-tetrahydroisoquinoline in acetonitrile. This process resulted in fifteen different 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides. The synthesized compounds were characterized using elemental analysis and spectral data, ensuring their structural integrity and confirming the success of the synthesis .

Molecular Structure Analysis

The molecular structure of these compounds was further investigated through molecular docking studies. Specifically, the docking studies targeted the HIV-1 reverse transcriptase enzyme, providing insights into the binding patterns of the synthesized compounds. This analysis is crucial for understanding how these molecules interact at the molecular level with biological targets, which in this case is the HIV-1 RT enzyme .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was evaluated by testing their inhibitory activity against HIV-1 reverse transcriptase (RT). Two compounds, in particular, showed significant inhibition of the HIV-1 RT, which suggests that the chemical structure of these compounds allows them to interact effectively with the enzyme, leading to the inhibition of its activity. This interaction is a key aspect of the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are inferred from their synthesis and evaluation. The use of acetonitrile as a solvent in the synthesis suggests solubility in organic solvents. The evaluation of HIV-1 RT inhibitory activity indicates a level of chemical stability and reactivity sufficient for biological interactions. However, detailed physical properties such as melting points, boiling points, and specific rotations are not provided in the abstracts .

The compounds synthesized in the first study were evaluated for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors. The study identified two compounds with significant inhibitory activity, which could serve as leads for the development of new antiretroviral drugs. The case of HIV-1 RT inhibition is a relevant case study for these compounds, demonstrating their potential therapeutic application .

In the second study, a different set of compounds with a quinoxaline ring was synthesized and tested for anticancer activity. These compounds were evaluated against human HCT-116 and MCF-7 cell lines, with several showing promising IC50 values. The case study here is the anticancer activity of these compounds, which highlights their potential as chemotherapeutic agents. The molecular docking studies provided insights into the structure-activity relationship, emphasizing the importance of the quinoxaline ring for biological activity .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Indol-Derivate, einschließlich unserer Zielverbindung, spielen eine entscheidende Rolle in der Krebsforschung. Ihre Fähigkeit, das Zellwachstum, die Apoptose und die Angiogenese zu beeinflussen, macht sie zu vielversprechenden Kandidaten für die Krebstherapie. Forscher haben das Potenzial dieser Verbindung bei der Hemmung der Proliferation von Krebszellen, insbesondere gegen bestimmte Krebsarten, untersucht. Weitere Studien sind erforderlich, um ihren Wirkmechanismus aufzuklären und ihre Wirksamkeit zu optimieren .

Hemmung der Tubulinpolymerisation

Die Struktur der Verbindung deutet auf mögliche Wechselwirkungen mit Tubulin hin, einem Protein, das für die Mikrotubuli-Assemblierung entscheidend ist. Die Hemmung der Tubulinpolymerisation stört die Zellteilung und kann für die Krebsbehandlung genutzt werden. Die Untersuchung seiner Auswirkungen auf die Tubulindynamik und seine Selektivität gegenüber Krebszellen könnte wertvolle Erkenntnisse liefern .

Antimikrobielle Eigenschaften

Indol-Derivate zeigen häufig antimikrobielle Aktivität. Forscher haben ihre Wirksamkeit gegen Bakterien, Pilze und Parasiten untersucht. Unsere Verbindung könnte einzigartige Wechselwirkungen mit mikrobiellen Zielstrukturen haben, was sie zu einem potenziellen Leitstoff für neuartige antimikrobielle Mittel macht. Die Untersuchung ihres Wirkungsspektrums und ihres Sicherheitsprofils ist unerlässlich .

Neuroprotektive Wirkungen

Indole sind bekannt für ihre neuroprotektiven Eigenschaften. Sie modulieren Neurotransmittersysteme, reduzieren oxidativen Stress und verbessern das neuronale Überleben. Die Struktur unserer Verbindung deutet auf mögliche Wechselwirkungen mit neuronalen Rezeptoren oder Enzymen hin. Die Untersuchung ihrer Auswirkungen auf neurodegenerative Erkrankungen oder Modelle von Hirnverletzungen könnte ihr therapeutisches Potenzial aufdecken .

Antikrebsanwendungen

Indol-Derivate besitzen häufig entzündungshemmende Eigenschaften. Sie können pro-inflammatorische Zytokine und Enzyme hemmen, was sie für die Behandlung von Entzündungsstörungen attraktiv macht. Die Untersuchung, ob unsere Verbindung Entzündungen in Zell- oder Tiermodellen abschwächt, könnte wertvolle Daten liefern .

Heterocyclische Synthese

Neben ihren biologischen Anwendungen bleibt die Synthese von Indol-Derivaten ein aktives Forschungsfeld. Es werden ständig neue Methoden zur Konstruktion von Indol-Einheiten erforscht. Forscher streben nach der Entwicklung effizienter, nachhaltiger und skalierbarer Syntheserouten. Die Untersuchung der Synthese unserer Verbindung und ihrer Zwischenprodukte könnte zu diesem Bereich beitragen .

Wirkmechanismus

Target of Action

The compound, 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that tetrahydroisoquinoline analogs can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its structural similarity to tetrahydroisoquinoline, which is known to have diverse biological activities . .

Pharmacokinetics

The water solubility of similar compounds has been reported, which can influence the bioavailability .

Result of Action

It is known that tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme carbonic anhydrase, where 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide acts as an inhibitor, reducing the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport . Additionally, the compound has been shown to interact with certain proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .

Cellular Effects

The effects of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of protein kinases, leading to changes in phosphorylation states of key signaling molecules . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of action of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. One notable interaction is with the enzyme carbonic anhydrase, where 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide acts as an inhibitor, binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on cellular processes that rely on carbonic anhydrase activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time, with some studies reporting sustained inhibition of enzyme activity and altered gene expression patterns . Long-term exposure to 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has also been associated with changes in cellular metabolism and signaling pathways .

Dosage Effects in Animal Models

The effects of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide in animal models have been studied to understand its dosage-dependent impact. At lower doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific dosage levels .

Metabolic Pathways

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, its interaction with carbonic anhydrase can affect the bicarbonate buffering system, impacting pH regulation and ion transport . Additionally, the compound has been shown to interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of specific amino acids .

Transport and Distribution

The transport and distribution of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters, facilitating its entry into cells . Once inside, it can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . The distribution of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide within tissues can also vary, with some studies reporting preferential accumulation in certain organs .

Subcellular Localization

The subcellular localization of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, the compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Eigenschaften

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-19-9-13-23(14-10-19)31(29,30)27-17-5-8-21-18-22(12-15-24(21)27)26-25(28)16-11-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXFBWPCFPWWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)

![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)